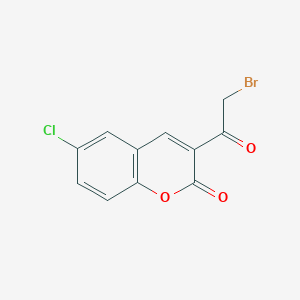
2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as coumarin and has been studied for its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- is complex and varies depending on the application. In antimicrobial and antifungal studies, this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death. In anticancer studies, it has been suggested that coumarin induces apoptosis in cancer cells. In anti-inflammatory studies, it has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- have been extensively studied. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anticoagulant properties, which can prevent the formation of blood clots. Additionally, it has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- in lab experiments is its low toxicity. This compound has been shown to have a relatively low toxicity profile, making it a safe option for use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro-. One area of interest is the development of new applications for this compound in medicine, agriculture, and material science. Additionally, further studies on the mechanism of action of this compound could lead to the development of new drugs and treatments for various diseases. Finally, exploring the synthesis of new derivatives of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- could lead to the discovery of compounds with even more potent properties.
Métodos De Síntesis
The synthesis of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- involves the reaction of 6-chloro-2H-chromen-2-one with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- in scientific research are vast. This compound has been studied for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties. It has also been explored for its potential use as an antioxidant, anticoagulant, and antiviral agent.
Propiedades
IUPAC Name |
3-(2-bromoacetyl)-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO3/c12-5-9(14)8-4-6-3-7(13)1-2-10(6)16-11(8)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJITRCFASIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399294 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.52 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106577-99-5 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 3-(bromoacetyl)-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

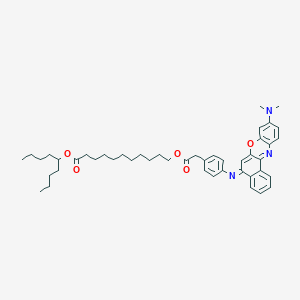

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)

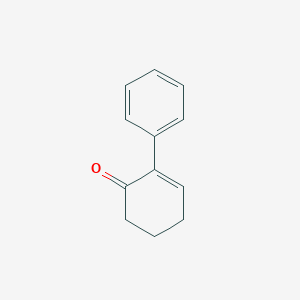

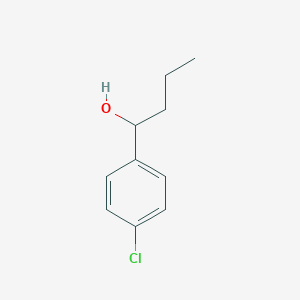
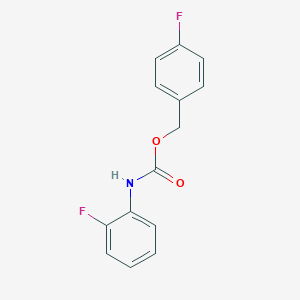
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)


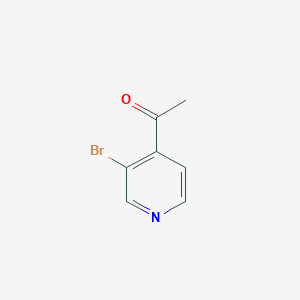
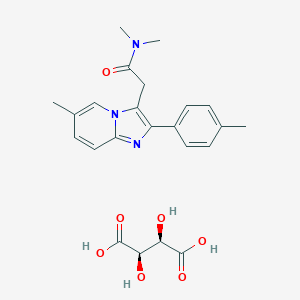
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)